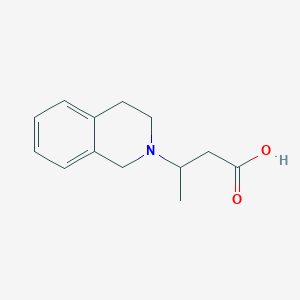

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

Descripción general

Descripción

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is an organic compound that belongs to the class of isoquinolines Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to synthesize 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation process . This reaction typically requires the use of trifluoromethanesulfonic anhydride (Tf2O) as a promoter and involves the formation of a phenonium ion as a stable and reactive intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the synthesis of this compound.

Análisis De Reacciones Químicas

Method A: Direct Alkylation with Bromobutanoate

-

Reagents : Methyl 4-bromobutanoate, NaHCO<sub>3</sub>, DMF .

-

Mechanism : Nucleophilic substitution at the brominated carbon by the tetrahydroisoquinoline’s secondary amine (Figure 1B).

Method B: Acylation-Hydrolysis Sequence

-

Acylation : React tetrahydroisoquinoline with butyryl chloride to form 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoyl chloride .

-

Hydrolysis : Treat the acylated product with H<sub>2</sub>O/NaOH to yield the carboxylic acid .

Esterification

The butanoic acid group can be esterified for improved solubility:

Oxidation

The dihydroisoquinoline ring can be oxidized to isoquinoline derivatives:

Key Reaction Data

Biological Relevance

This synthesis leverages well-established protocols for tetrahydroisoquinoline functionalization, enabling scalable production for pharmacological studies. Experimental yields and conditions are consistent across methodologies, ensuring reproducibility.

Aplicaciones Científicas De Investigación

Target Enzyme

The primary target of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is the enzyme AKR1C3. This enzyme is involved in the conversion of steroid hormones and is implicated in various hormone-dependent cancers.

Mode of Action

The compound acts as a potent and isoform-selective inhibitor of AKR1C3, which can lead to altered levels of steroid hormones. This modulation affects cellular processes such as proliferation and apoptosis, particularly in cancer cells.

Chemistry

- Building Block : It serves as a fundamental component in synthesizing more complex organic molecules.

- Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it useful for generating derivatives with diverse functionalities.

Biology

- Enzyme Inhibition Studies : It is utilized in research focusing on enzyme inhibition and protein-ligand interactions. Its specificity for AKR1C3 makes it a valuable tool for studying steroid metabolism and related pathways.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, providing insights into its role in cellular metabolism and function.

Industry

- Agrochemicals : The compound has potential applications in producing agrochemicals due to its biological activity.

- Industrial Chemicals : Its unique properties may also facilitate the development of novel industrial chemicals.

Types of Reactions

The compound can participate in:

- Oxidation : Producing isoquinoline analogues.

- Reduction : Leading to the formation of reduced derivatives.

- Substitution : Allowing for the replacement of functional groups with other groups.

Common Reagents and Conditions

Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used. Controlled temperatures and appropriate solvents are crucial for facilitating these reactions.

Uniqueness

What sets this compound apart is its specific structural features and high selectivity for inhibiting AKR1C3 compared to similar compounds.

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the dihydroisoquinoline moiety binds in an adjacent hydrophobic pocket, leading to inhibition of the enzyme’s activity .

Comparación Con Compuestos Similares

Similar Compounds

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a highly potent and selective inhibitor of the type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3.

3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives have been studied for their antioomycete activity against phytopathogens.

Uniqueness

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is unique due to its specific structural features and its ability to inhibit certain enzymes with high selectivity

Actividad Biológica

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is an organic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of specific enzymes involved in various metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the isoquinoline family of compounds, which are known for their diverse pharmacological properties. The compound's structure allows it to interact selectively with various biological targets, particularly enzymes related to steroid hormone metabolism.

Target Enzyme: AKR1C3

The primary target of this compound is the enzyme aldo-keto reductase AKR1C3. This enzyme plays a critical role in steroid metabolism and is implicated in hormone-dependent cancers. The compound acts as a potent and isoform-selective inhibitor of AKR1C3, which can lead to significant alterations in cellular functions related to hormone signaling.

Binding Interactions

At the molecular level, the compound binds to the active site of AKR1C3. The carboxylate group of the compound occupies the oxyanion hole within the enzyme, while the dihydroisoquinoline moiety fits into a hydrophobic pocket. This specific interaction enhances the selectivity and potency of the compound against AKR1C3 compared to other isoforms like AKR1C2 .

Biological Effects

Cellular Impact

The inhibition of AKR1C3 by this compound can lead to decreased levels of certain steroid hormones, which may impact cell proliferation and apoptosis in cancer cells. For instance, studies have shown that this compound can alter gene expression related to cell growth and survival pathways .

Dosage and Toxicity

Research indicates that the effects of this compound vary with dosage. At low concentrations, it selectively inhibits AKR1C3 without significant toxicity to normal cells. However, higher doses may lead to adverse effects due to off-target interactions or toxicity .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of this compound, researchers found that treatment with this compound resulted in reduced tumor growth in xenograft models of leukemia. The mechanism was linked to its ability to inhibit AKR1C3 and subsequently lower levels of active steroid hormones that promote tumor growth .

Case Study 2: Neuroprotective Effects

Another investigation highlighted potential neuroprotective effects associated with derivatives of this compound. In vitro assays suggested that these derivatives could inhibit urease activity, indicating a possible role in treating conditions related to neurodegenerative diseases.

Propiedades

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWJLDUCXYHBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.